molecular formula C19H23N3O3S B5540810 2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide

2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide

Cat. No. B5540810
M. Wt: 373.5 g/mol
InChI Key: VDYDLRBPZQXCIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide" often involves complex reactions including conjugate additions, cyclizations, and substitutions. For example, a method described by Back and Nakajima (2000) involves conjugate additions to acetylenic sulfones followed by intramolecular acylation to afford cyclic enamine sulfones, a process that may be relevant to the synthesis of similar compounds (Back & Nakajima, 2000).

Molecular Structure Analysis

Understanding the molecular structure of such a compound requires detailed theoretical and experimental analysis. For instance, conformational studies on related dopamine antagonistic benzamide drugs by van de Waterbeemd and Testa (1983) could provide insights into the preferred conformations and potential bioactive forms of benzamide derivatives, including those with pyrrolidyl and piperidyl groups (van de Waterbeemd & Testa, 1983).

Chemical Reactions and Properties

Chemical reactions involving "2-methyl-5-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide" and its derivatives can be complex, involving multiple steps and specific conditions. The synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, showcases the intricate steps involved in incorporating functional groups onto the benzamide backbone, which may be relevant to the chemical reactions of the target compound (Gawell, 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often determined experimentally and are essential for the formulation and application of the compound in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential biological activity, are determined through both theoretical calculations and experimental studies. For instance, theoretical conformational studies and molecular docking studies, like those conducted by Hussain et al. (2016) on benzamide derivatives for Alzheimer’s disease, provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Hussain et al., 2016).

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

This study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including various benzamide derivatives. The method is promising for quality control of similar compounds, owing to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Synthesis of Piperidine and Pyrrolidine Derivatives

Another research explored a convenient route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines from acetylenic sulfones, showcasing the versatility of such structures in synthesizing complex cyclic compounds with potential pharmaceutical applications (Back & Nakajima, 2000).

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients

In a study on the metabolism of flumatinib, a tyrosine kinase inhibitor, researchers identified the main metabolic pathways in humans. The study provides insights into the metabolic fate of benzamide derivatives in clinical settings (Gong et al., 2010).

Pharmacological Characterization of a Kappa-Opioid Receptor Antagonist

Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a novel kappa-opioid receptor antagonist highlights the chemical's high affinity and selectivity, offering potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

A study synthesized novel benzodifuranyl and triazines derivatives from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties. This research illustrates the potential of benzamide derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis and Antiarrhythmic Activity of Benzamides

Benzamides with trifluoroethoxy ring substituents were synthesized and evaluated for antiarrhythmic activity, demonstrating the therapeutic potential of such compounds in treating arrhythmias (Banitt et al., 1977).

properties

IUPAC Name

2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-9-17(26(24,25)22-11-5-2-6-12-22)13-18(15)19(23)21-14-16-7-3-4-10-20-16/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDLRBPZQXCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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